
N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide
描述
N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide, also known as DFP-1080, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of chemicals called amides, which are known to have a wide range of biological activities.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. Specifically, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that is responsible for degrading proteins in cells. This inhibition leads to the accumulation of abnormal proteins in cells, which can trigger apoptosis. N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has also been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects in cells and organisms. In cells, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of certain enzymes and receptors. In organisms, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to have analgesic effects, reduce inflammation, and inhibit tumor growth.
实验室实验的优点和局限性
One of the main advantages of using N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide in lab experiments is its high potency and specificity. N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to have a high affinity for certain enzymes and receptors, which makes it a valuable tool for studying their biological functions. However, one of the main limitations of using N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide is its potential toxicity. N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to have cytotoxic effects in some cell types, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide. One area of research is the development of new drugs based on the structure of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide. By modifying the structure of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide, researchers could potentially develop new drugs with improved biological activity and fewer side effects. Another area of research is the investigation of the mechanisms underlying the biological effects of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide. By understanding how N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide interacts with enzymes and receptors in cells, researchers could gain insights into the underlying causes of various diseases and develop new treatments. Finally, the potential use of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide in combination with other drugs or therapies should be explored, as this could lead to improved outcomes in the treatment of various diseases.
科学研究应用
N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In neuroscience, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been studied for its potential to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. In drug development, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been used as a lead compound for the development of new drugs with improved biological activity.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-11-2-4-12(5-3-11)6-9-16(20)19-15-8-7-13(17)10-14(15)18/h2-5,7-8,10H,6,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFQWTVMCGQCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




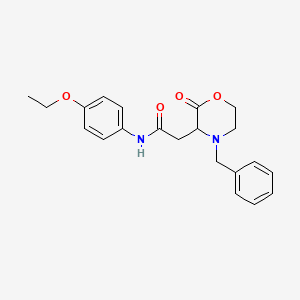

![4-[(4-benzyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4436840.png)
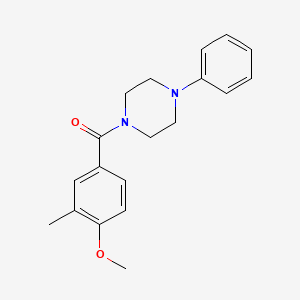
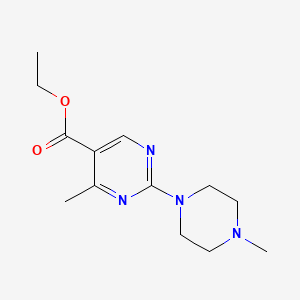
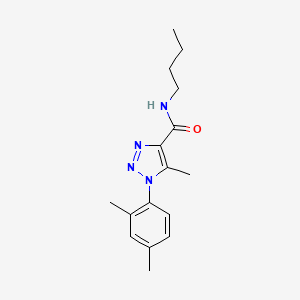
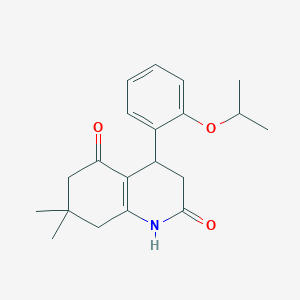
![4-methoxy-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436878.png)
![11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4436882.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4436887.png)
![8-[(4-phenyl-1-piperazinyl)carbonyl]-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4436904.png)

![1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4436923.png)